3,4-Dichloro-5-(difluoromethoxy)benzoic acid
Overview
Description
3,4-Dichloro-5-(difluoromethoxy)benzoic acid is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dichlorobenzoic acid with difluoromethyl ether under specific conditions to achieve the desired substitution . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce carboxylic acids or ketones.
Scientific Research Applications
3,4-Dichloro-5-(difluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-(difluoromethoxy)benzoic acid
- 4-(Difluoromethoxy)benzoic acid
- 3-(Difluoromethoxy)benzoic acid
Uniqueness
3,4-Dichloro-5-(difluoromethoxy)benzoic acid is unique due to the specific positioning of the chlorine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized pharmaceuticals or materials .
Biological Activity
3,4-Dichloro-5-(difluoromethoxy)benzoic acid is a synthetic compound that has garnered attention due to its potential biological activities. Its unique molecular structure, characterized by the presence of chlorine and difluoromethoxy groups, enhances its lipophilicity and may influence its interactions with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : CHClFO
- Molecular Weight : 253.05 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethoxy group enhances the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various biomolecules. This can lead to significant pharmacological effects, including:
- Inhibition of Enzymes : The compound may inhibit phospholipase A2, which is involved in inflammatory processes .
- Modulation of Cell Signaling : It can affect pathways such as transforming growth factor-beta (TGF-β), which plays a crucial role in fibrosis and other pathological conditions .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting key enzymes involved in inflammatory pathways.
- Antifibrotic Properties : In vitro studies indicate that it can attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT), a critical process in fibrosis development .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its possible role as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of phospholipase A2 | |
Antifibrotic | Suppression of TGF-β1-induced EMT | |
Cytotoxic | Induction of apoptosis in cancer cells |
Case Study: Antifibrotic Activity
A study investigated the effects of this compound on pulmonary fibrosis in rats induced by bleomycin. The treatment resulted in a significant reduction in collagen deposition and expression of fibrotic markers such as α-SMA (alpha-smooth muscle actin), indicating its potential as a therapeutic agent for fibrotic diseases .
In Silico Studies
Computational analyses have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to specific receptors involved in inflammatory responses, further supporting its therapeutic potential .
Properties
IUPAC Name |
3,4-dichloro-5-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-4-1-3(7(13)14)2-5(6(4)10)15-8(11)12/h1-2,8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGJZUFMUSXIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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